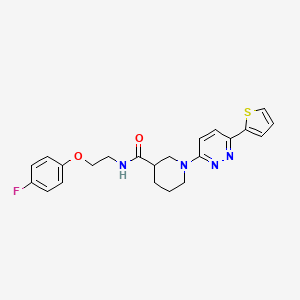

N-(2-(4-fluorophenoxy)ethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Description

This compound is a piperidine-3-carboxamide derivative featuring a pyridazine core substituted with a thiophen-2-yl group at position 4. The piperidine ring is further functionalized with a 4-fluorophenoxy ethyl chain via an amide linkage.

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2S/c23-17-5-7-18(8-6-17)29-13-11-24-22(28)16-3-1-12-27(15-16)21-10-9-19(25-26-21)20-4-2-14-30-20/h2,4-10,14,16H,1,3,11-13,15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJJLNGKSUFUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NCCOC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure:

- IUPAC Name : this compound

- Molecular Formula : CHFNOS

The presence of the fluorophenoxy and thiophenyl groups suggests potential interactions with various biological targets, making this compound a candidate for further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorophenoxy group enhances binding affinity, while the piperidine and pyridazine moieties may contribute to the modulation of neurotransmitter systems.

Potential Targets:

- Monoamine Oxidase (MAO) : Some derivatives related to this compound have shown inhibitory activity against MAO-A and MAO-B, which are crucial for the metabolism of neurotransmitters such as serotonin and dopamine .

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have demonstrated effectiveness against various gram-positive bacteria, suggesting that this compound may also possess such activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds reveal varying degrees of toxicity against cancer cell lines. For example, certain piperazine derivatives showed IC values indicating effective cytotoxicity at micromolar concentrations . It is essential to investigate whether this compound exhibits similar effects in vitro.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing pyridazinone derivatives similar to our compound found that specific substitutions led to enhanced MAO-B inhibition. The most potent derivative had an IC value of 0.013 µM . This suggests that modifications in the structure can significantly impact biological activity.

Study 2: Antimicrobial Testing

Another investigation into thiophene-containing compounds reported strong antibacterial activity against Bacillus species. The results indicated that structural features influenced the degree of activity, highlighting the importance of functional groups like fluorophenoxy in enhancing efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC | Target |

|---|---|---|---|

| MAO-B Inhibition | Similar pyridazinone derivative | 0.013 µM | Monoamine Oxidase |

| Antibacterial | Thiophene-containing derivatives | Varies (specific strains) | Bacterial cell wall |

| Cytotoxicity | Piperazine derivatives | 27.05 µM (T3), 120.6 µM (T6) | Cancer cell lines |

Comparison with Similar Compounds

Structural Analog 1: (S)-1-(6-(thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

- Core Structure : Replaces pyridazine with pyrrolo[2,3-d]pyrimidine.

- Substituents: Thiophen-2-yl at position 6 (shared with the target compound). 4-(Trifluoromethoxy)benzyl group on the carboxamide (vs. 4-fluorophenoxy ethyl in the target).

- Pharmacological Implications: The pyrrolopyrimidine core may enhance binding to kinases like ALK due to planar aromaticity, as seen in compounds targeting ALK mutants .

Structural Analog 2: N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide

- Core Structure : Retains the pyridazine ring but replaces the piperidine-3-carboxamide with a benzylidene-substituted piperidine-1-carboxamide.

- Substituents :

- 5-Trifluoromethyl-2-pyridinyloxy group (electron-withdrawing) vs. thiophen-2-yl (electron-rich).

- Functional Differences: The trifluoromethyl group may enhance metabolic stability but reduce solubility compared to the thiophene moiety .

Structural Analog 3: N-[6-(4-{5-[2-(pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide

- Core Structure : Shares a pyridazine ring but incorporates a thiadiazole-linked butyl chain.

- Substituents: Thiadiazole and pyridin-2-yl acetamide side chains (vs. thiophen-2-yl and 4-fluorophenoxy ethyl).

- Biological Relevance :

Key Comparative Data Table

Discussion of Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.